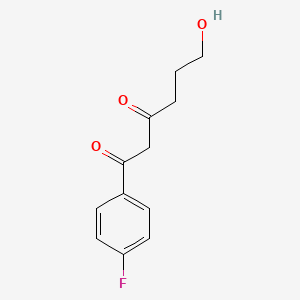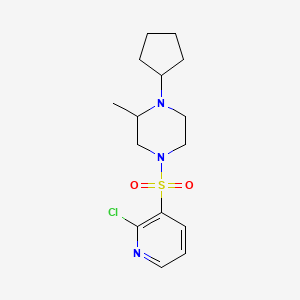![molecular formula C14H13FN2O2 B2495961 1-(2-フルオロ-6-メチルフェニル)-1H,4H,5H,6H-シクロペンタ[c]ピラゾール-3-カルボン酸 CAS No. 1773644-53-3](/img/structure/B2495961.png)
1-(2-フルオロ-6-メチルフェニル)-1H,4H,5H,6H-シクロペンタ[c]ピラゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a cyclopenta[c]pyrazole core structure, which is a fused ring system containing both a cyclopentane and a pyrazole ring. The presence of a fluoro and methyl substituent on the phenyl ring, along with a carboxylic acid functional group, adds to its chemical complexity and potential reactivity.
科学的研究の応用
1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted hydrazine and a cyclopentanone derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or hydrocarbons.
作用機序
The mechanism of action of 1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid
- 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluoro and methyl groups on the phenyl ring
特性
IUPAC Name |
1-(2-fluoro-6-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-8-4-2-6-10(15)13(8)17-11-7-3-5-9(11)12(16-17)14(18)19/h2,4,6H,3,5,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXPAYSTKVUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2C3=C(CCC3)C(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/new.no-structure.jpg)
![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)



![N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2495890.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2495891.png)
![2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495892.png)


![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)
